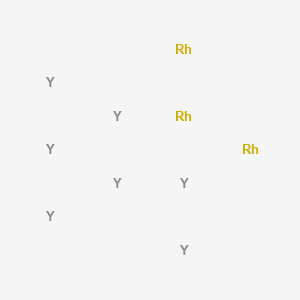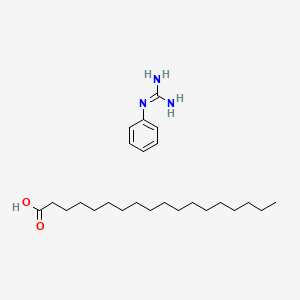
N,N-Dibutylphosphoramidothioic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutylphosphoramidothioic dichloride: is a chemical compound with the molecular formula C8H18Cl2NPS. It is a member of the phosphoramidothioic dichloride family, characterized by the presence of phosphorus, sulfur, and chlorine atoms. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-Dibutylphosphoramidothioic dichloride can be synthesized through the reaction of dibutylamine with phosphorus pentachloride and sulfur. The reaction typically occurs in an inert solvent such as toluene or dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:
PCl5+S+(C4H9)2NH→(C4H9)2NP(S)Cl2+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibutylphosphoramidothioic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols, replacing the chlorine atoms with other functional groups.
Oxidation Reactions: The compound can be oxidized to form phosphoramidothioic acid derivatives.
Reduction Reactions: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include N,N-dibutylphosphoramidothioic esters or amides.
Oxidation Reactions: Products include phosphoramidothioic acids.
Reduction Reactions: Products include phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutylphosphoramidothioic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals, flame retardants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dibutylphosphoramidothioic dichloride involves its ability to react with nucleophiles and electrophiles. The compound can form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylphosphoramidothioic dichloride
- N,N-Diethylphosphoramidothioic dichloride
- N,N-Dipropylphosphoramidothioic dichloride
Comparison: N,N-Dibutylphosphoramidothioic dichloride is unique due to its specific alkyl chain length (butyl groups), which can influence its reactivity and solubility compared to other similar compounds with shorter or longer alkyl chains. This uniqueness makes it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
6141-82-8 |
|---|---|
Molekularformel |
C8H18Cl2NPS |
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
N-butyl-N-dichlorophosphinothioylbutan-1-amine |
InChI |
InChI=1S/C8H18Cl2NPS/c1-3-5-7-11(8-6-4-2)12(9,10)13/h3-8H2,1-2H3 |
InChI-Schlüssel |
AFQPCEVJCTUIAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)P(=S)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


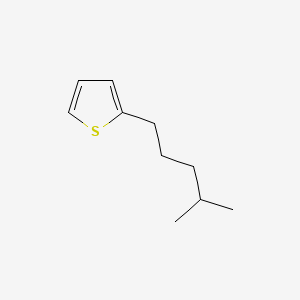
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
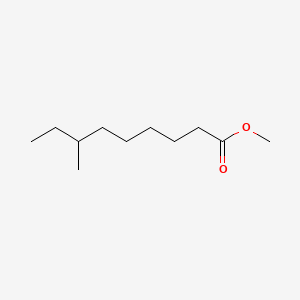
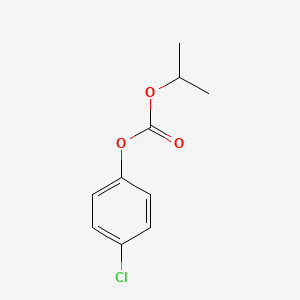


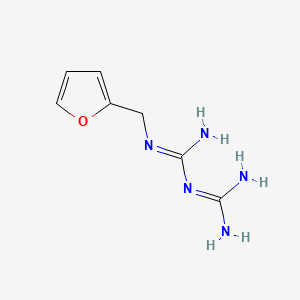


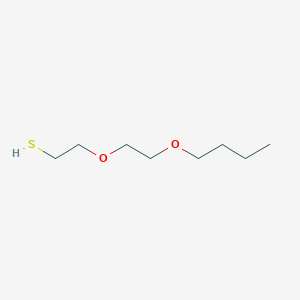
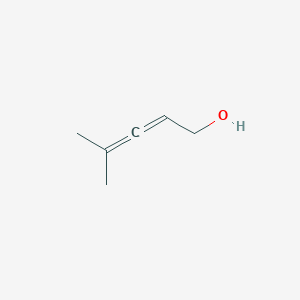
![1,6-Dioxaspiro[4.5]dec-3-ene, 2-(2,4-hexadiynylidene)-, (E)-](/img/structure/B14737405.png)
